Chenooxazoline

Description

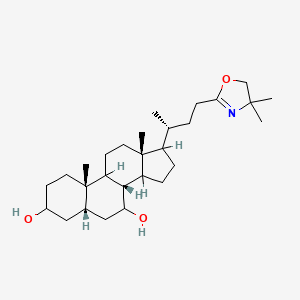

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H47NO3 |

|---|---|

Molecular Weight |

445.7 g/mol |

IUPAC Name |

(5S,8R,10S,13R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C28H47NO3/c1-17(6-9-24-29-26(2,3)16-32-24)20-7-8-21-25-22(11-13-28(20,21)5)27(4)12-10-19(30)14-18(27)15-23(25)31/h17-23,25,30-31H,6-16H2,1-5H3/t17-,18+,19?,20?,21?,22?,23?,25+,27+,28-/m1/s1 |

InChI Key |

BVDWBDNAWXKGOG-MZOGFHIPSA-N |

Isomeric SMILES |

C[C@H](CCC1=NC(CO1)(C)C)C2CCC3[C@@]2(CCC4[C@H]3C(C[C@H]5[C@@]4(CCC(C5)O)C)O)C |

Canonical SMILES |

CC(CCC1=NC(CO1)(C)C)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |

Synonyms |

2-(3 alpha,7 beta-dihydroxy-24-nor-5 beta-cholanyl)-4,4-dimethyl-2-oxazoline chenooxazoline chenooxazoline, (3alpha,5beta,7beta)-isomer chenooxazoline, (3alpha,7alpha)-isomer ursodeoxyoxazoline |

Origin of Product |

United States |

Origin and Biosynthetic Pathways of Chenooxazoline Precursors

Identification of Natural Sources and Biological Context

The "cheno" prefix in Chenooxazoline points to chenodeoxycholic acid as a key precursor. Chenodeoxycholic acid was first isolated from the bile of the domestic goose, which is reflected in its name (Greek: χήν, chēn, meaning goose). wikipedia.org It is one of the two primary bile acids in humans, alongside cholic acid. wikipedia.org

Primary bile acids are synthesized in the liver of vertebrates from cholesterol. genome.jpgenome.jp Therefore, the natural sources of the steroidal backbone of this compound are organisms that produce chenodeoxycholic acid, primarily mammals and birds. In these organisms, chenodeoxycholic acid and other bile acids play crucial roles in the digestion and absorption of fats and fat-soluble vitamins in the intestine. They are secreted into the bile, stored in the gallbladder, and released into the small intestine after a meal.

The oxazoline (B21484) ring is a five-membered heterocyclic scaffold found in various bioactive natural products derived from both marine and terrestrial organisms. researchgate.netnio.res.in These compounds often exhibit a range of biological activities, including antimicrobial and antitumor effects. researchgate.net The biosynthesis of oxazoline rings typically involves the modification of amino acids. researchgate.netu-tokyo.ac.jp

Exploration of Bile Acid Biosynthesis Pathways Relevant to this compound Structure

The biosynthesis of chenodeoxycholic acid, the primary precursor to the steroidal component of this compound, is a multi-step enzymatic process that occurs in the liver, converting cholesterol into this primary bile acid. genome.jpgenome.jp There are two main pathways for this conversion: the classic (or neutral) pathway and the alternative (or acidic) pathway. youtube.com

The classic pathway is the major route for bile acid synthesis in humans. youtube.com The key regulatory and initial step is the 7α-hydroxylation of cholesterol, catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is located in the endoplasmic reticulum. youtube.com This is the rate-limiting step in this pathway. Following this, a series of modifications to the steroid ring structure and shortening of the side chain occur to produce chenodeoxycholic acid. genome.jpgenome.jpyoutube.com

The alternative pathway is initiated by the hydroxylation of cholesterol at the 27-position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). youtube.comnih.gov This enzyme is found in various tissues, not just the liver. nih.gov The resulting 27-hydroxycholesterol (B1664032) is then transported to the liver where it is further metabolized, primarily into chenodeoxycholic acid. nih.gov

Both pathways converge to produce chenodeoxycholic acid. researchgate.net The synthesis involves several enzymatic steps including hydroxylations, oxidations, and the shortening of the cholesterol side chain by three carbons. genome.jpgenome.jp

Putative Enzymatic Transformations in Natural Production

The formation of the oxazoline ring in natural products is a well-studied process, often occurring in the context of nonribosomal peptide synthesis. u-tokyo.ac.jp While the specific enzymatic pathway for the formation of this compound is not documented, a putative pathway can be proposed based on known biosynthetic logic for oxazoline formation.

The biosynthesis of an oxazoline ring typically involves the heterocyclization of a β-hydroxy-α-amino acid residue, such as serine or threonine. researchgate.net In the context of forming this compound, it is plausible that a molecule of chenodeoxycholic acid is first conjugated to an amino acid, for example, serine. This would be analogous to the natural conjugation of bile acids with glycine (B1666218) or taurine. wikipedia.org

The key enzymatic steps for the formation of the oxazoline ring would then likely involve:

Activation of the Carboxyl Group: The carboxyl group of the amino acid (e.g., serine) linked to the chenodeoxycholic acid would be activated, often by an adenylation (A) domain in a nonribosomal peptide synthetase (NRPS) complex.

Cyclization: A cyclization (C) domain would then catalyze the intramolecular nucleophilic attack of the hydroxyl group of the serine residue on the activated carboxyl group, forming the oxazoline ring. u-tokyo.ac.jp

Dehydration: A subsequent dehydration step would finalize the formation of the oxazoline ring.

This proposed pathway is based on the known mechanisms for the biosynthesis of other oxazoline-containing natural products. researchgate.netu-tokyo.ac.jp The specific enzymes involved in the biosynthesis of this compound would need to be identified and characterized to confirm this putative pathway.

Advanced Synthetic Methodologies for Chenooxazoline and Its Analogues

Total Synthesis Strategies for the Core Chenooxazoline Scaffold

The foundational approach to synthesizing this compound and its analogues from basic bile acid precursors has been established through classical organic synthesis methodologies. These strategies focus on the efficient construction of the characteristic oxazoline (B21484) ring onto the steroidal side chain.

Key Reaction Development and Optimization

The seminal work on the synthesis of bile acid oxazolines outlines a robust four-step sequence to construct the target molecule from a free bile acid. nih.gov This sequence represents the key reaction development for accessing the this compound scaffold.

The developed synthetic pathway can be summarized as follows:

Protection of Hydroxyl Groups: The hydroxyl groups on the steroid nucleus are first protected to prevent them from interfering with subsequent reactions. This is typically achieved by formylation, reacting the bile acid with formic acid.

Activation of the Carboxylic Acid: The carboxylic acid at the terminus of the side chain is activated to facilitate amide bond formation. This is commonly done by converting the carboxylic acid into an acid chloride using a reagent like oxalyl chloride or thionyl chloride.

Amide Formation: The activated acid chloride is then condensed with a specific amino alcohol. For the synthesis of this compound, 2-amino-2-methyl-1-propanol (B13486) is used. This reaction forms a β-hydroxy amide intermediate.

Cyclization to the Oxazoline Ring: The final and crucial step is the cyclization of the β-hydroxy amide to form the 4,5-dihydro-2-oxazolyl moiety. This is typically achieved through dehydration, for which thionyl chloride has been shown to be an effective reagent. nih.gov

| Step | Reaction | Reagents | Purpose |

| 1 | Protection | Formic Acid | To protect the hydroxyl groups on the steroid core. |

| 2 | Activation | Thionyl Chloride/Oxalyl Chloride | To convert the carboxylic acid into a more reactive acid chloride. |

| 3 | Condensation | 2-amino-2-methyl-1-propanol | To form the key β-hydroxy amide intermediate. |

| 4 | Cyclization | Thionyl Chloride | To dehydrate the amide and form the final oxazoline ring. |

Modular Synthesis of this compound Derivatives

The development of modular synthetic routes is crucial for generating libraries of related compounds for structure-activity relationship (SAR) studies. For this compound, modularity can be introduced by varying both the steroidal backbone and the substituents on the oxazoline ring.

Diversification Strategies for Side Chains and Substituents

The synthetic strategy for this compound is inherently modular. The diversification of the final product can be readily achieved by altering the starting materials in the established synthetic sequence.

Varying the Bile Acid Core: The synthesis has been successfully applied to a range of bile acids, including ursodeoxycholic acid, deoxycholic acid, hyodeoxycholic acid, and cholic acid. nih.gov This demonstrates the possibility of creating a library of this compound analogues with different hydroxylation patterns on the steroid nucleus, which can significantly impact their biological properties.

Varying the Amino Alcohol: While the original synthesis of this compound uses 2-amino-2-methyl-1-propanol, the condensation step is amenable to the use of other amino alcohols. By employing different β-amino alcohols, a variety of substituents can be introduced at the 4- and 5-positions of the oxazoline ring. This allows for the fine-tuning of the molecule's properties.

Expedient Methodologies for Library Generation

The multi-step synthesis described provides a reliable, albeit classical, approach for generating a library of this compound derivatives. For more expedient library generation, modern synthetic methodologies could be adopted. For instance, the use of parallel synthesis techniques, where multiple reactions are run simultaneously in well-plates, could significantly accelerate the production of a diverse set of analogues.

Furthermore, the development of one-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, would greatly enhance the efficiency of library synthesis. Research into the direct condensation of carboxylic acids with amino alcohols, bypassing the need for acid chloride formation, using modern coupling agents could also streamline the process.

Chemoenzymatic Synthesis Approaches

While classical chemical synthesis provides a viable route to this compound and its analogues, chemoenzymatic approaches offer the potential for greater selectivity, milder reaction conditions, and improved sustainability. beilstein-journals.org Although a direct chemoenzymatic synthesis of this compound has not been explicitly reported, the extensive research on the enzymatic modification of bile acids provides a strong foundation for developing such a strategy. conicet.gov.armdpi.com

The synthesis of the precursor, ursodeoxycholic acid (UDCA), can itself be achieved through chemoenzymatic routes starting from more abundant bile acids like cholic acid (CA) or chenodeoxycholic acid (CDCA). beilstein-journals.orgfrontiersin.org These processes often involve hydroxysteroid dehydrogenases (HSDHs) for the selective oxidation and reduction of hydroxyl groups at specific positions on the steroid core. frontiersin.org

A plausible chemoenzymatic strategy for this compound could involve:

Enzymatic Synthesis of the Bile Acid Precursor: Utilizing a sequence of HSDHs to convert an abundant bile acid like cholic acid or chenodeoxycholic acid into ursodeoxycholic acid with high stereoselectivity. frontiersin.org

Lipase-Catalyzed Amide Formation: Employing a lipase (B570770) to catalyze the condensation of the bile acid carboxylic acid with 2-amino-2-methyl-1-propanol. Lipases are known to catalyze amide bond formation under mild conditions.

Enzymatic or Chemical Cyclization: The final cyclization of the β-hydroxy amide could potentially be achieved using a hydrolase in reverse or by a chemical dehydration step.

The use of enzymes could circumvent the need for extensive protection and deprotection steps often required in traditional chemical synthesis of complex polyhydroxylated steroids, thus leading to a more efficient and environmentally friendly process. conicet.gov.ar

| Enzyme Class | Potential Application in this compound Synthesis |

| Hydroxysteroid Dehydrogenases (HSDHs) | Stereoselective epimerization of hydroxyl groups to produce the ursodeoxycholic acid backbone from other bile acids. frontiersin.org |

| Lipases | Regioselective acylation for protection of hydroxyl groups or direct catalysis of amide bond formation between the bile acid and amino alcohol. conicet.gov.armdpi.com |

| Hydrolases | Potential for catalyzing the cyclization of the β-hydroxy amide to the oxazoline ring under specific conditions. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Elucidation of Pharmacophoric Features for Biological Activity

A pharmacophore is an essential concept in drug design, representing the three-dimensional arrangement of molecular features necessary for biological activity. nih.gov The process of pharmacophore elucidation aims to identify these key interaction points, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.govnih.gov

For a new compound, this would involve:

Generating Pharmacophore Models: Utilizing computational software to analyze a set of known active molecules (if any existed for Chenooxazoline) to generate potential pharmacophore models. nih.gov

Model Validation: The predictive power of these models would then be tested through virtual screening of compound libraries to identify new potential active molecules. nih.gov

Impact of Structural Modifications on Molecular Interactions

Altering the chemical structure of a lead compound is a critical step in optimizing its biological activity and properties. nih.gov Even minor modifications, such as the addition or removal of a functional group, can significantly impact how the molecule interacts with its biological target. rsc.orgmdpi.com These changes can affect binding affinity, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com

A systematic study on this compound would involve synthesizing a series of analogues with modifications at various positions. The biological activity of these analogues would then be assayed to build a SAR table, which organizes the relationship between structural changes and activity. chemaxon.com For instance, modifying a key functional group could disrupt a crucial hydrogen bond with a target receptor, leading to a loss of activity, or introduce a favorable interaction, enhancing potency. mdpi.commdpi.com

Conformational Analysis and its Influence on Biological Response

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. nih.gov Molecules are often flexible and can exist in various spatial arrangements called conformers or rotamers. wikipedia.org Conformational analysis studies the different possible conformations and their relative energies. utdallas.edu

The biologically active conformation is the specific shape a molecule adopts when it binds to its target. nih.gov Understanding this is vital because the molecule's lowest energy conformation in solution may not be its active one. mdpi.com Techniques such as NMR spectroscopy and computational energy calculations are used to study the conformational preferences of a molecule. wikipedia.orgmdpi.com For a compound like this compound, identifying its bioactive conformation would be a key goal for designing more rigid and potent analogues that are "pre-organized" for binding. nih.gov

Computational Chemistry Approaches in SAR/QSAR Studies

Computational chemistry provides powerful tools to investigate and predict the properties of molecules, significantly accelerating the drug discovery process. pnnl.govrsc.org These methods complement experimental work by providing insights at the atomic level. mit.edu

Molecular Docking and Dynamics Simulations

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. frontiersin.orgmdpi.comnih.gov It uses scoring functions to estimate the binding affinity of different poses, helping to identify the most likely binding mode and key interactions. frontiersin.orgplos.org If the biological target of this compound were known, docking studies would be instrumental in visualizing its binding and guiding the design of new analogues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems over time. mdpi.com By simulating the movements of the ligand and protein, MD can assess the stability of the docked pose, reveal conformational changes upon binding, and provide a more accurate estimation of binding free energies. nih.govplos.org

Ligand-Based and Structure-Based Design Principles

Drug design strategies are broadly categorized as ligand-based or structure-based. iaanalysis.comnih.gov

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. iaanalysis.com It relies on the information from a set of molecules known to be active. nih.gov Methods like pharmacophore modeling and 3D-QSAR are central to LBDD. nih.govtemple.edu

Structure-Based Drug Design (SBDD): When the 3D structure of the target is available, SBDD can be employed. iaanalysis.com This powerful approach uses the structural information of the target's binding site to design molecules that fit precisely and interact optimally. nih.govfrontiersin.org Molecular docking is a key tool in SBDD. frontiersin.org

Should research on "this compound" emerge, the application of these established principles and techniques will be paramount in uncovering its potential therapeutic value.

Mechanistic Investigations of Chenooxazoline S Biological Activity

Molecular Target Identification and Validation

The primary molecular targets of chenooxazoline have been identified as the bacterial enzymes 7α-dehydroxylase and 7β-dehydroxylase. researchgate.netnih.gov These enzymes are key components of the bile acid metabolism pathway in certain gut bacteria. frontiersin.org The identification of these enzymes as targets was achieved through direct enzymatic assays. Studies using both whole cells and cell extracts of Eubacterium sp. V.P.I. 12708 demonstrated that this compound directly inhibits the activity of these dehydroxylases. researchgate.netnih.gov

In the broader context of drug discovery, once a potential target is identified, it undergoes a validation process. This involves a variety of experimental approaches to confirm that modulating the target protein produces the desired therapeutic effect. patsnap.com Methods such as affinity-based pulldown assays, chemical proteomics, and genetic techniques like CRISPR or RNAi are used to confirm the physical interaction and its functional consequences in a cellular context. patsnap.comnuvisan.com For this compound, the observed inhibition of bacterial growth in concert with direct enzyme inhibition serves as a foundational validation of the 7α- and 7β-dehydroxylases as its legitimate molecular targets. researchgate.netnih.gov

Enzymatic Inhibition Studies (e.g., 7α and 7β-Dehydroxylase Activity Modulation)

This compound has been shown to be an effective inhibitor of both 7α-dehydroxylase and 7β-dehydroxylase activity in Eubacterium sp. V.P.I. 12708. researchgate.netnih.gov These enzymes are responsible for the biotransformation of primary bile acids, such as cholic acid and chenodeoxycholic acid, into more toxic secondary bile acids like deoxycholic acid and lithocholic acid, respectively. frontiersin.org The 7-dehydroxylation pathway is considered a significant component of gut bacterial bile acid metabolism. frontiersin.org The inhibitory action of this compound on these enzymes disrupts this critical metabolic pathway within the bacteria. researchgate.netnih.gov

The potency of an enzyme inhibitor is quantified using parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). numberanalytics.com The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%, with a lower IC50 indicating greater potency. numberanalytics.comsigmaaldrich.com The Ki value is a more absolute measure of the binding affinity between the inhibitor and the enzyme. numberanalytics.com

For this compound, studies have shown that concentrations in the range of 50-100 µM result in greater than 50% inhibition of both 7α- and 7β-dehydroxylase activities in assays using Eubacterium sp. cell extracts and whole cells. researchgate.netnih.gov While specific Ki values and the precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound have not been detailed in the available literature, the existing data clearly establish its ability to potently interfere with these enzymes. researchgate.netnih.gov Kinetic studies, often visualized using methods like Lineweaver-Burk or Eadie-Hofstee plots, are necessary to determine these parameters and fully elucidate the mechanism of inhibition. fiveable.me2minutemedicine.com

Detailed analyses of the specific interactions between this compound and the 7α- and 7β-dehydroxylase enzymes are not extensively documented in published research. Such studies are crucial for understanding the molecular basis of inhibition and for guiding the rational design of more potent or specific inhibitors. rsc.org

Typically, protein-ligand interaction analysis is performed using computational methods like molecular docking, which predicts the preferred binding orientation of a ligand within the active site of a protein. schrodinger.com These models, in conjunction with visualization tools, can identify key non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and ionic bonds, that stabilize the enzyme-inhibitor complex. cam.ac.uk Advanced techniques like molecular dynamics simulations can further explore the stability and dynamics of these interactions over time. rsc.org Applying these methods would provide valuable insights into how this compound occupies the active site of the dehydroxylase enzymes, leading to their inhibition.

Cellular Pathway Modulation in Model Systems (e.g., Eubacterium sp., specific bacterial/fungal strains)

The primary model system used to investigate the cellular effects of this compound is the anaerobic bacterium Eubacterium sp. V.P.I. 12708, a species known for its active bile acid metabolism. researchgate.netnih.gov In this organism, this compound modulates the bile acid transformation pathway by directly inhibiting the gateway enzymes, 7α- and 7β-dehydroxylase. researchgate.netnih.govfrontiersin.org This inhibition prevents the conversion of primary bile acids, thereby altering the composition of the bile acid pool. frontiersin.org This targeted disruption of a specific metabolic pathway underpins the compound's biological activity against this and other susceptible bacteria. nih.gov

This compound demonstrates significant inhibitory effects on the in vitro growth of several bacterial species. nih.gov Its activity is particularly noted against the model organism Eubacterium sp. V.P.I. 12708, where concentrations of 50 µM or greater were sufficient to inhibit growing cultures. nih.gov In comparison, the related compound methylthis compound showed even greater potency, inhibiting growth at concentrations above 25 µM, whereas lithooxazoline was inactive at concentrations up to 100 µM. nih.gov

The antimicrobial spectrum of this compound at a concentration of 100 µM extends to other Gram-positive and Gram-negative anaerobes. However, it does not affect all microorganisms, indicating a degree of selectivity in its action. nih.gov

| Organism | This compound Concentration | Effect on Growth | Reference |

|---|---|---|---|

| Eubacterium sp. V.P.I. 12708 | ≥ 50 µM | Inhibited | nih.gov |

| Clostridium species | 100 µM | Inhibited | nih.gov |

| Bacteroides species | 100 µM | Inhibited | nih.gov |

| Staphylococcus species | 100 µM | Inhibited | nih.gov |

| Pseudomonas species | ≤ 400 µM | Not Inhibited | nih.gov |

| Escherichia species | ≤ 400 µM | Not Inhibited | nih.gov |

| Salmonella species | ≤ 400 µM | Not Inhibited | nih.gov |

| Saccharomyces cerevisiae | ≤ 400 µM | Not Inhibited | nih.gov |

Specific experimental data detailing the mechanisms of cellular uptake and the precise subcellular distribution of this compound within bacterial cells are not available in the current literature. For an antimicrobial agent to be effective, it must first reach its intracellular target. nih.gov This process involves crossing the bacterial cell wall and membrane. Small molecules can enter bacteria through various mechanisms, including passive diffusion across the lipid bilayer or via specific membrane transport proteins. aginganddisease.org

Once inside the cell, the compound's distribution is critical. For this compound, whose targets are enzymes likely located in the cytoplasm, achieving a sufficient cytoplasmic concentration is essential for its inhibitory activity. nih.gov Studies using labeled compounds and cell fractionation techniques could elucidate the efficiency of its uptake and confirm its localization to the cytoplasmic compartment where the 7α- and 7β-dehydroxylase enzymes reside. nih.gov

Role as a Chemical Probe in Biological Systems

The utility of a chemical compound in research often extends beyond its direct therapeutic potential, encompassing its role as a chemical probe to investigate and elucidate complex biological processes. A chemical probe is a small molecule that interacts with a specific protein or biological pathway, allowing researchers to study its function in a controlled manner. This compound, a synthetic bile acid derivative, has demonstrated specific biological activities that position it as a valuable tool for studying particular enzymatic functions and microbial systems. researchgate.net

The primary application of this compound as a chemical probe stems from its inhibitory action on bacterial 7-dehydroxylase. This enzyme, found in certain gut bacteria such as Eubacterium species, is crucial for the conversion of primary bile acids into secondary bile acids. By selectively inhibiting this enzyme, this compound allows researchers to probe the physiological and pathophysiological roles of this transformation and the significance of secondary bile acids in the host.

Detailed research has shown that this compound can be employed to study the intricate interactions within the gut microbiome and its influence on host metabolism. Its specific inhibitory properties make it a useful tool for investigating the consequences of reduced secondary bile acid production.

Detailed Research Findings

Research into the biological activities of this compound has provided data on its specificity and mechanism of action as an inhibitor, which is fundamental to its use as a chemical probe.

One key study investigated the effect of this compound on the 7α- and 7β-dehydroxylase activities in Eubacterium sp. V.P.I. 12708. The findings from this research are summarized in the table below.

Table 1: Inhibitory Activity of this compound on Eubacterium sp.

| Concentration (µM) | Target Enzyme/Process | Observed Effect | Citation |

|---|---|---|---|

| 50-100 | 7α- and 7β-dehydroxylase | >50% inhibition in whole cells and cell extracts | researchgate.net |

| ≥50 | Growth of Eubacterium sp. V.P.I. 12708 | Inhibition of growing cultures | researchgate.net |

This inhibitory profile highlights the utility of this compound as a selective tool to modulate the metabolic activity of specific gut bacteria. By using this compound, researchers can create a biological state that mimics a reduced capacity for secondary bile acid synthesis, allowing for the study of downstream effects on host physiology, such as lipid metabolism and signaling pathways regulated by bile acids. For instance, its application can help in understanding the role of secondary bile acids in the activation of receptors like the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), which are important in metabolic regulation. oatext.comnih.gov

While this compound itself has not been extensively modified into fluorescent or affinity-based probes, its defined biological activity against a key enzymatic pathway in the gut microbiome establishes its role as a valuable chemical probe for mechanistic studies in gastroenterology and metabolic research. researchgate.net Its ability to selectively inhibit 7-dehydroxylase provides a means to dissect the contribution of secondary bile acids to various physiological and pathological states. researchgate.net

Design, Synthesis, and Evaluation of Chenooxazoline Analogues and Probes

Development of Fluorescent and Affinity Probes for Biological Research

To investigate the molecular interactions and cellular pathways involving chenooxazoline, fluorescent and affinity probes are indispensable tools. These probes are designed to retain the core biological activity of the parent molecule while incorporating a reporter group (a fluorophore) or a reactive group for covalent labeling of target proteins.

Fluorescent Probes: The synthesis of fluorescent this compound analogues can be achieved by conjugating a fluorophore to the bile acid-like structure. The choice of fluorophore is critical and depends on the intended application, with considerations for brightness, photostability, and spectral properties that minimize interference from endogenous cellular fluorescence. acs.org Common fluorophores that could be coupled to a this compound core include fluorescein (B123965) and its derivatives, rhodamine, and naphthalenes like 2-bromoacetyl-6-methoxynaphthalene. nih.govaatbio.comdoaj.org

The conjugation strategy typically involves linking the fluorophore to a position on the this compound molecule that is not critical for its biological activity. For bile acid analogues, the side chain is a common site for modification. nih.gov For instance, a linker arm can be introduced at the C-24 position to attach the fluorescent tag, thereby minimizing steric hindrance that could interfere with protein binding. aatbio.com The resulting fluorescent probes can be used in a variety of applications, including fluorescence microscopy to visualize the subcellular localization of the compound and in fluorescence-based assays to quantify binding to target proteins. nih.govresearchgate.net

Affinity Probes: Affinity-based probes, particularly photoaffinity labels, are powerful tools for identifying the direct binding partners of a molecule within a complex proteome. rsc.orgnih.gov These probes are designed with a photoreactive group, such as an azide (B81097) or a diazirine, which upon exposure to UV light, forms a highly reactive species that covalently crosslinks with nearby amino acid residues of the target protein. nih.govbiorxiv.org

The design of a this compound-based photoaffinity probe would involve incorporating a photoreactive moiety, again typically on the side chain to preserve the essential structural features of the steroid nucleus required for target recognition. rsc.orgnih.gov An alkyne or azide handle is also commonly included in the probe structure to allow for subsequent "click chemistry" ligation of a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for visualization. nih.govresearchgate.net Following incubation with cells or a cell lysate and UV irradiation, the covalently labeled proteins can be isolated and identified using mass spectrometry, providing direct insight into the molecular targets of this compound. rsc.orgbiorxiv.org

Exploration of Chemically Diverse Analogues

The systematic exploration of chemically diverse analogues of this compound is crucial for understanding its structure-activity relationship (SAR) and for discovering derivatives with improved or novel biological activities. nih.govnih.gov The synthesis of such analogues involves modifications at various positions of the steroidal backbone and the oxazoline (B21484) side chain.

One key area of exploration is the modification of the oxazoline ring itself. The oxazoline moiety can be considered a bioisostere for the carboxylic acid group typically found in natural bile acids, potentially altering solubility, metabolic stability, and target interactions. arkat-usa.org Research on other bile acid derivatives has shown that converting the carboxylic acid to an oxazoline can influence cytotoxicity. arkat-usa.org

The synthesis of bile acid oxazoline derivatives generally involves a multi-step process. Starting from a bile acid like chenodeoxycholic acid, the carboxylic acid group can be activated, for example, by conversion to an acid chloride. This is followed by condensation with a suitable amino alcohol, such as 2-amino-2-methyl-1-propanol (B13486), to form an amide intermediate. Subsequent cyclization, often using a dehydrating agent like thionyl chloride, yields the desired oxazoline ring. capes.gov.br

Further diversity can be introduced by modifying the steroidal nucleus. For instance, the hydroxyl groups at the 3α and 7α positions of the chenodeoxycholic acid backbone are critical for the activity of many bile acids. drugbank.com Analogues can be synthesized where these hydroxyl groups are epimerized, oxidized to ketones, or replaced with other functional groups like alkyl chains. nih.gov For example, the synthesis of 7-alkylated chenodeoxycholic acids has been described, with one method noting the use of an oxazoline intermediate, suggesting the feasibility of combining steroidal core modifications with the oxazoline side chain. nih.gov

The evaluation of these diverse analogues in relevant biological assays is essential to build a comprehensive SAR profile. This knowledge can then guide the design of next-generation compounds with optimized properties.

| Modification Site | Potential Modification | Rationale |

| Oxazoline Ring | Alteration of substituents (e.g., at the 4-position) | Modulate steric bulk and electronic properties. |

| Side Chain Linker | Variation in length and flexibility | Optimize positioning of the oxazoline ring for target interaction. |

| C-3 Position | Epimerization of hydroxyl group, oxidation to ketone | Investigate the importance of stereochemistry and hydrogen bonding at this position for activity. drugbank.com |

| C-7 Position | Epimerization, alkylation, or removal of hydroxyl group | Alter the hydrophilic/hydrophobic balance and steric profile of the molecule. nih.gov |

| Steroid Backbone | Introduction of unsaturation or other functional groups | Explore conformational effects and novel interactions with target proteins. |

Strategies for Enhancing Selectivity and Potency at a Molecular Level

Enhancing the selectivity and potency of this compound analogues is a primary objective of medicinal chemistry efforts. This involves designing molecules that bind more tightly to their intended target and have weaker interactions with off-target molecules, thereby reducing the potential for unwanted side effects.

Structure-activity relationship (SAR) studies of bile acid derivatives have provided valuable insights into the molecular features that govern their biological activity. nih.govdrugbank.comacs.org For example, research on the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids like chenodeoxycholic acid, has shown that modifications to the steroidal nucleus can significantly impact potency and efficacy. acs.orgnih.gov

Key strategies for enhancing selectivity and potency include:

Stereochemical Control: The precise three-dimensional arrangement of functional groups is often critical for high-affinity binding. For instance, the stereochemistry of the hydroxyl groups on the bile acid backbone can dramatically influence activity. drugbank.com Maintaining the correct stereochemistry at key positions while modifying others is a common strategy.

Modification of Hydroxyl Groups: The hydroxyl groups on the this compound backbone are key interaction points. Modifying their position or introducing new ones can alter the hydrogen-bonding network with the target protein, potentially increasing affinity. drugbank.com

Introduction of Bulky or Rigid Groups: Adding bulky substituents or rigidifying the molecule can enhance selectivity by exploiting unique features of the target's binding pocket that are not present in off-targets. drugbank.com For example, introducing an alkyl group at a specific position on the steroid ring has been shown to modulate the activity of bile acid analogues. nih.gov

The following table illustrates hypothetical SAR data for this compound analogues based on established principles for bile acid derivatives:

| Analogue | Modification | Hypothetical Potency (IC50) | Hypothetical Selectivity |

| This compound | - | Baseline | Baseline |

| Analogue A | Epimerization of 7α-OH to 7β-OH | Decreased | Altered |

| Analogue B | Oxidation of 7α-OH to 7-keto | Decreased | Altered |

| Analogue C | Introduction of a 6α-methyl group | Increased | Increased |

| Analogue D | Replacement of 7α-OH with a 7β-alkyl group | Decreased | Altered |

Prodrug and Targeted Delivery Concepts (Mechanistic Chemical Design)

The structural similarity of this compound to natural bile acids presents an opportunity to exploit the body's own bile acid transport systems for targeted drug delivery. tandfonline.comacs.orgfrontiersin.org Bile acids undergo efficient enterohepatic circulation, a process mediated by specific transporters in the liver (e.g., NTCP) and the small intestine (e.g., ASBT). nih.gov By designing this compound-based prodrugs, it is possible to hijack these transport pathways to deliver therapeutic agents specifically to the liver or to enhance their oral bioavailability. icepharma.comnih.govacs.org

A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug within the body. wipo.int In the context of this compound, two main prodrug strategies can be envisioned:

This compound as the Payload: In this approach, this compound itself is the active agent, and it is chemically modified to improve its pharmacokinetic properties. For example, a temporary masking group could be added to one of the hydroxyl groups to enhance membrane permeability, which is then cleaved by intracellular enzymes to release the active this compound.

This compound as a Targeting Moiety: Here, this compound acts as a carrier to deliver another therapeutic agent to bile acid-transporting tissues. tandfonline.comorscience.ru A drug with poor oral absorption or a lack of liver specificity can be covalently linked to the this compound scaffold, often through a cleavable linker. acs.orgwipo.int The entire conjugate is then recognized and transported by bile acid transporters. Once inside the target cell, the linker is cleaved (e.g., by esterases), releasing the active drug. acs.org

The design of such conjugates requires careful consideration of the linker chemistry. The linker must be stable in the bloodstream but readily cleaved at the target site. Linkers such as esters or specific amino acid sequences that are substrates for intracellular enzymes are often employed. nih.govacs.org For example, studies have shown that conjugating the antiviral drug acyclovir (B1169) to chenodeoxycholic acid via a valine linker significantly enhances its affinity for the ASBT transporter and improves its oral bioavailability. acs.org A similar strategy could be applied using a this compound carrier.

Advanced Analytical Methodologies for Chenooxazoline Research

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy is a cornerstone in the structural elucidation of novel compounds like Chenooxazoline. By interacting with molecules, electromagnetic radiation can reveal detailed information about atomic composition, connectivity, and functional groups.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound. Unlike unit mass resolution instruments, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to several decimal places). researchgate.netsciex.com This precision allows for the calculation of a unique elemental formula, a critical step in confirming the identity of a newly synthesized compound. aip.org For this compound, which is formed from chenodeoxycholic acid, HRMS would verify the expected mass change corresponding to the formation of the oxazoline (B21484) ring.

The technique can distinguish between compounds with the same nominal mass but different elemental formulas, a common challenge in complex sample analysis. researchgate.net When coupled with a separation technique like liquid chromatography, HRMS provides both retention time data and high-accuracy mass data, enhancing the confidence of identification. researchgate.netnih.gov

| Parameter | Description | Expected Value/Setting for this compound |

|---|---|---|

| Instrumentation | Typically a Time-of-Flight (TOF) or Orbitrap mass analyzer coupled to an electrospray ionization (ESI) source. sciex.comresearchgate.net | ESI-TOF or ESI-Orbitrap |

| Ionization Mode | Positive ion mode is typically used to generate protonated molecules [M+H]⁺. | Positive ESI (+) |

| Mass Accuracy | The deviation between the measured mass and the theoretical exact mass. | < 5 ppm |

| Resolving Power | The ability to distinguish between two peaks of slightly different m/z. | > 35,000 FWHM |

| Scan Mode | Full scan mode is used to acquire data over a broad m/z range to detect the parent ion. | m/z 100-1000 |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise molecular structure of organic compounds. nih.gov It provides information on the chemical environment, connectivity, and stereochemistry of each atom in a molecule. For this compound, NMR is indispensable for confirming that the steroid backbone of chenodeoxycholic acid is intact and that the oxazoline ring has been successfully formed at the C-24 position.

1D NMR: ¹H NMR spectra reveal the number of different types of protons and their integrations correspond to the relative number of protons. Chemical shifts indicate the electronic environment of the protons. nih.gov ¹³C NMR provides information on the carbon skeleton of the molecule. nih.gov In the synthesis of this compound from chenodeoxycholic acid, the disappearance of the carboxylic acid proton signal in ¹H NMR and the corresponding carboxyl carbon signal in ¹³C NMR, along with the appearance of new signals characteristic of the oxazoline ring, would provide strong evidence of successful synthesis. nih.govnih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled (typically on adjacent carbons), while HSQC correlates protons directly to the carbons they are attached to. nih.gov These experiments would be used to definitively assign all proton and carbon signals in the this compound molecule, confirming its complete structure.

| Moiety | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Steroid Backbone (Chenodeoxycholate) | C3-H (α) | ~3.4-3.6 | ~71-72 |

| C7-H (α) | ~3.8-3.9 | ~68-69 | |

| C18-H₃ (Angular Methyl) | ~0.6-0.7 | ~11-12 | |

| Oxazoline Ring | C=N Carbon | N/A | ~160-168 |

| -O-CH₂- | ~4.0-4.4 | ~67-70 | |

| -N-CH₂- | ~3.6-4.0 | ~54-56 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. aip.org It is particularly useful for identifying the presence or absence of specific functional groups. In the analysis of this compound, IR spectroscopy serves as a rapid and straightforward method to confirm the key structural transformation from its precursor.

The most significant change would be the disappearance of the broad O-H stretch and the C=O stretch associated with the carboxylic acid group of chenodeoxycholic acid, and the appearance of a strong absorption band characteristic of the C=N bond in the newly formed oxazoline ring. osti.govchemmethod.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Status in this compound |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3200-3600 (Broad) | Present (from steroid backbone) |

| Carboxylic Acid (C=O) | Stretching | 1700-1725 | Absent |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (Very Broad) | Absent |

| Oxazoline (C=N) | Stretching | 1640-1670 | Present (Confirmatory) |

| Oxazoline (C-O) | Stretching | 1250-1320 | Present |

Chromatographic Separation and Quantification Methods

Chromatographic methods are essential for separating this compound from its starting materials, by-products, and any degradation products, thereby enabling its quantification and purity assessment. moravek.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like this compound. frontiersin.org It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sielc.com For bile acid derivatives, reversed-phase HPLC is the most common approach, where a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water). frontiersin.orgnih.gov

Purity is determined by injecting a sample and observing the resulting chromatogram. A pure sample should ideally show a single major peak. The area of this peak is proportional to the concentration of the compound, allowing for quantification when compared against a calibration curve made from a pure reference standard. researchgate.net

| Parameter | Description | Typical Setting |

|---|---|---|

| Column | The stationary phase where separation occurs. | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov |

| Mobile Phase | The solvent that carries the sample through the column. A gradient is often used for complex mixtures. | Acetonitrile and Water (with formic acid or ammonium (B1175870) formate (B1220265) buffer) frontiersin.orgsielc.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.8 - 1.2 mL/min |

| Detector | The device that detects the compounds as they elute from the column. | UV (e.g., at 190-210 nm) or Mass Spectrometer (LC-MS) frontiersin.orgsielc.com |

| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. frontiersin.org It is a highly sensitive and specific method used for separating and identifying volatile and semi-volatile compounds. restek.com Because bile acids and their derivatives like this compound are not sufficiently volatile for GC analysis, a chemical derivatization step is required. restek.comshimadzu.com This typically involves converting the polar hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. shimadzu.comweqas.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity in a capillary column. shimadzu.com As each component elutes, it enters the mass spectrometer, is ionized, and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for definitive identification and quantification. nih.gov GC-MS is considered a gold-standard technique for confirming the absence of volatile impurities. frontiersin.org

| Parameter | Description | Typical Setting |

|---|---|---|

| Derivatization Agent | Reagent used to increase the volatility of the analyte. | BSTFA with 1% TMCS, or MSTFA restek.com |

| GC Column | The capillary column used for separation. | Low-polarity phase, e.g., Rxi-5ms (30 m x 0.25 mm) restek.com |

| Carrier Gas | Inert gas that moves the sample through the column. | Helium or Hydrogen |

| Oven Program | Temperature program to facilitate separation. | Initial temp ~150°C, ramped to >300°C |

| MS Ionization | Method of ionizing the sample. | Electron Ionization (EI) at 70 eV |

| MS Scan Mode | Can be full scan for identification or Selected Ion Monitoring (SIM) for quantification. shimadzu.com | Scan: m/z 50-700; SIM: monitoring characteristic fragment ions |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical tool for the separation, detection, and quantification of oxazoline derivatives in complex mixtures. irb.hrroyalsocietypublishing.org This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. irb.hr

The LC-MS/MS methodology is particularly valuable for its high selectivity and sensitivity, allowing for the detection of trace amounts of analytes. mdpi.com The process involves introducing a sample into the HPLC system, where individual components are separated based on their interactions with the stationary and mobile phases. royalsocietypublishing.org The separated components then elute from the chromatography column and are introduced into the mass spectrometer.

In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting product ions. This fragmentation pattern provides structural information that can confirm the identity of the compound. researchgate.net

For the analysis of oxazoline derivatives, reversed-phase chromatography is commonly employed. The choice of stationary phase, mobile phase composition, and gradient elution program is optimized to achieve the best separation. A study on fenoxazoline (B1208475) hydrochloride, a related oxazoline compound, utilized a C18 column with a mobile phase of methanol and ammonium acetate (B1210297) buffer. researchgate.net

The validation of an LC-MS/MS method is crucial to ensure its reliability and accuracy. Key validation parameters include linearity, sensitivity (limit of detection and limit of quantification), selectivity, precision, and accuracy. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Oxazoline Derivatives This table is a composite based on typical methods for related compounds, as specific data for this compound is not available.

| Parameter | Value/Condition | Source |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) | researchgate.netnih.gov |

| Column | C18 reversed-phase, 150 x 4.6 mm, 5 µm | researchgate.net |

| Mobile Phase | A: 10 mM Ammonium acetate with 0.3% triethylamine (B128534) (pH 4) B: Methanol | researchgate.net |

| Gradient | Isocratic or Gradient elution | royalsocietypublishing.orgresearchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | researchgate.net |

| Injection Volume | 5 - 20 µL | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode | researchgate.netnih.gov |

| Mass Spectrometer | Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) | researchgate.netnih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | researchgate.net |

Crystallographic Techniques for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the compound of interest. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, a three-dimensional model of the electron density within the crystal can be constructed. From this electron density map, the positions of the individual atoms can be determined, revealing the molecular structure.

Studies on various oxazoline derivatives have revealed key structural features. For example, the synthesis and characterization of zinc complexes with oxazoline-enolate ligands showed that the ligands bind to the metal in a specific bidentate (κ²-N,O) fashion. cdnsciencepub.com In another study, the crystal structures of several oxazoline bioconjugates highlighted the supramolecular interactions, such as hydrogen bonding and π-stacking, that govern their packing in the solid state. irb.hr

Table 2: Example Crystallographic Data for an Oxazoline Derivative This data is for a representative oxazoline-containing compound, as specific crystallographic data for this compound is not publicly available.

| Parameter | Value | Source |

| Compound | 3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)-1-iodobenzene | acs.org |

| Crystal System | Orthorhombic | acs.org |

| Space Group | P2₁2₁2₁ | acs.org |

| Unit Cell Dimensions | a = 8.45 Å, b = 15.21 Å, c = 16.54 Å | acs.org |

| Volume (V) | 2125 ų | acs.org |

| Molecules per unit cell (Z) | 4 | acs.org |

Advanced hyphenated techniques for complex mixture analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures. researchgate.net Beyond standard LC-MS, more advanced configurations provide deeper insights into the composition and structure of samples containing oxazoline derivatives, particularly in the context of polymers and biological matrices. nih.govresearchgate.net

One such technique is two-dimensional liquid chromatography (2D-LC). In 2D-LC, two different chromatography columns with orthogonal separation mechanisms are coupled together. This greatly enhances the peak capacity and resolving power, allowing for the separation of components in highly complex samples that would co-elute in a single-dimension separation. For instance, 2D-LC has been successfully applied to the analysis of poly(2-oxazoline) block copolymers, separating them from homopolymer impurities. nih.gov

Another powerful hyphenated method is the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS), as detailed previously. The hyphenation can also involve other techniques such as gas chromatography-mass spectrometry (GC-MS) for volatile oxazoline derivatives or their degradation products. nih.gov Furthermore, ion mobility spectrometry-mass spectrometry (IM-MS) has emerged as a valuable tool. researchgate.net IM-MS separates ions in the gas phase based on their size and shape (collision cross-section) before mass analysis, providing an additional dimension of separation that can distinguish between isomers. researchgate.net

The hyphenation of liquid chromatography at critical conditions (LCCC) with mass spectrometry has been used for the detailed characterization of functional poly(2-ethyl-2-oxazoline)s. nih.gov LCCC is a technique that separates polymers based on their functionality rather than their molar mass. When coupled with MS, it provides detailed information about the end-groups and block purity of copolymers. nih.gov

Table 3: Overview of Advanced Hyphenated Techniques for Oxazoline Derivative Analysis

| Hyphenated Technique | Separation Principle | Detection Principle | Application | Source |

| Two-Dimensional Liquid Chromatography (2D-LC) | Combination of two different LC separation modes (e.g., size exclusion and reversed-phase) | UV, MS | Analysis of complex polymer mixtures, separation of copolymers from homopolymers. | nih.govresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity. | Mass analysis of ionized fragments. | Analysis of volatile oxazoline derivatives and determination of double bond positions in fatty acid oxazolines. | nih.govwikipedia.org |

| Ion Mobility-Mass Spectrometry (IM-MS) | Gas-phase separation of ions by size and shape, followed by mass analysis. | Mass-to-charge ratio. | Separation of isomeric and isobaric polymers, conformational analysis. | researchgate.net |

| Liquid Chromatography at Critical Conditions (LCCC)-MS | Separation of polymers by functionality (end-groups, blocks). | Mass analysis. | Characterization of polymer end-groups and block copolymer purity. | nih.gov |

Future Perspectives and Emerging Research Trajectories for Chenooxazoline

Unexplored Biological Targets and Mechanistic Hypotheses

The full therapeutic potential of chenooxazoline remains largely untapped, with numerous biological targets yet to be explored. Based on its core structure, several mechanistic hypotheses can be formulated to guide future research.

One primary area of investigation could be its interaction with G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes. The structural motifs of this compound might allow it to act as an agonist or antagonist for specific GPCRs that are currently undrugged or for which highly selective modulators are lacking.

Another plausible hypothesis is the modulation of enzymatic activity. The oxazoline (B21484) ring system, a feature of other bioactive compounds, could potentially interact with the active sites of enzymes such as kinases, proteases, or phosphatases. For instance, some compounds with similar heterocyclic systems have been noted for their effects on enzymes involved in signal transduction pathways. A dual-action mechanism, where this compound inhibits the reuptake of multiple neurotransmitters like serotonin (B10506) and norepinephrine, could also be a possibility, a strategy employed by some modern antidepressants. nih.gov

Furthermore, the potential for this compound to interfere with protein-protein interactions represents a compelling avenue. These interactions are notoriously difficult to target with small molecules, and the unique three-dimensional shape of this compound might provide a novel scaffold for disrupting such complexes, which are critical in many disease states.

Finally, based on the properties of some heterocyclic compounds, a hypothesis centered on the alkalinization of acidic cellular compartments, such as lysosomes, could be explored. cureffi.org This mechanism can disrupt cellular processes like autophagy and endocytosis, which are implicated in various pathologies. cureffi.org

Integration with Omics Technologies (e.g., Metabolomics, Proteomics)

To elucidate the mechanism of action and biological effects of this compound more comprehensively, the integration of omics technologies is indispensable. nih.gov These high-throughput approaches provide a global view of molecular changes within a biological system in response to the compound.

Metabolomics can identify and quantify the complete set of small-molecule metabolites in a cell or organism. nih.gov By treating biological systems with this compound and analyzing the resulting changes in the metabolome, researchers can infer which metabolic pathways are perturbed. This can provide crucial clues about the compound's function and potential off-target effects. nih.govmdpi.com For example, a significant alteration in lipid metabolites could suggest an impact on fatty acid metabolism or membrane biology.

Proteomics , the large-scale study of proteins, can complement metabolomic data by identifying changes in protein expression levels or post-translational modifications. nih.gov Techniques such as mass spectrometry-based proteomics can reveal which proteins' levels increase or decrease upon treatment with this compound, potentially identifying its direct targets or downstream effectors. mdpi.com The integration of metabolomics and proteomics with genomic data can offer a powerful, multi-faceted understanding of the compound's biological role. nih.gov

The following table outlines a hypothetical multi-omics approach for studying this compound:

| Omics Technology | Objective | Potential Findings | Example Application |

| Proteomics | To identify protein targets and affected pathways. | Changes in the expression of signaling proteins or metabolic enzymes. | Identifying upregulation of stress-response proteins in cells treated with this compound. |

| Metabolomics | To understand the functional impact on cellular metabolism. | Alterations in key metabolite levels, such as ATP, amino acids, or lipids. | Observing a shift in central carbon metabolism, indicating mitochondrial effects. |

| Transcriptomics | To analyze changes in gene expression. | Up- or down-regulation of genes in response to the compound. | Finding increased transcription of genes involved in a particular signaling pathway. |

Development of Next-Generation Analogues with Tailored Activities

The this compound scaffold is ripe for chemical modification to develop next-generation analogues with improved potency, selectivity, and tailored activities. A systematic structure-activity relationship (SAR) study would be the first step in this process. By synthesizing a library of this compound derivatives with modifications at various positions, researchers can identify which parts of the molecule are crucial for its biological effects.

For instance, modifications to substituents on the oxazoline ring could fine-tune the compound's binding affinity for its target. Altering peripheral functional groups could also modulate pharmacokinetic properties, such as solubility and metabolic stability.

The development of "activity-based probes" or "affinity-based probes" is another exciting direction. mdpi.com These are analogues that contain a reactive group and a reporter tag, allowing for the covalent labeling and subsequent identification of the compound's biological targets in a complex biological sample. mdpi.com

The table below summarizes potential strategies for analogue development:

| Strategy | Goal | Method | Desired Outcome |

| Structure-Activity Relationship (SAR) | To identify key structural features for activity. | Synthesize and test a library of analogues with systematic modifications. | A clear understanding of which molecular components are essential for the desired biological effect. |

| Pharmacokinetic Optimization | To improve drug-like properties. | Modify functional groups to enhance solubility, membrane permeability, and metabolic stability. | Analogues with better bioavailability and longer half-life in biological systems. |

| Development of Chemical Probes | To identify biological targets. | Incorporate photo-affinity labels or reactive groups into the this compound scaffold. mdpi.com | Covalent labeling of target proteins for identification by mass spectrometry. |

Applications as Chemical Tools in Fundamental Biological Research

Beyond any potential therapeutic applications, this compound and its derivatives could serve as valuable chemical tools to probe fundamental biological processes. leibniz-fmp.de A highly selective this compound analogue could be used to investigate the role of a specific protein or pathway in a controlled manner, both in cell culture and in living organisms. chemicalprobes.org

For example, if an analogue is found to be a potent and specific inhibitor of a particular enzyme, it could be used to study the consequences of inhibiting that enzyme's activity in real-time, a process that can be more temporally precise than genetic knockout or knockdown approaches.

Furthermore, by attaching a fluorescent dye to a this compound analogue, researchers could create a molecular probe to visualize the subcellular localization of its target protein. nih.gov This could provide insights into the dynamics of biological processes within living cells. The development of such tools is a central goal of chemical biology, aiming to elucidate new principles for pharmacological intervention. leibniz-fmp.de

Environmental Fate and Biodegradation of this compound and Derivatives

As with any novel chemical entity, understanding the environmental fate and biodegradability of this compound and its derivatives is crucial. fera.co.uk Studies would need to assess its persistence in various environmental compartments, such as soil and water.

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be employed to determine if this compound is "readily biodegradable" or persistent in the environment. europa.eu These tests typically measure the conversion of the organic carbon in the compound to carbon dioxide by microorganisms over a set period. europa.eu

The primary degradation pathways, whether biotic (microbial degradation) or abiotic (e.g., photolysis, hydrolysis), would need to be identified. nih.govitrcweb.org For instance, the photodegradation of iron complexes of some compounds is a major elimination route in the environment. nih.gov Identifying the primary transformation products is also important, as these may have their own distinct environmental effects. fera.co.uk

The following table outlines key areas of investigation for the environmental fate of this compound:

| Area of Investigation | Methodology | Key Parameter | Significance |

| Ready Biodegradability | OECD 301 series tests | Percentage of degradation over 28 days. europa.eu | Determines if the compound is likely to persist in the environment. |

| Abiotic Degradation | Hydrolysis and photolysis studies | Half-life under various pH and light conditions. | Assesses the stability of the compound in the absence of microbial action. |

| Transformation Product Identification | High-performance liquid chromatography (HPLC) coupled with mass spectrometry. fera.co.uk | Structure and concentration of major degradation products. | Ensures a complete understanding of the environmental impact. |

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing Chenooxazoline’s molecular structure?

To confirm the structure of this compound, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), infrared (IR) spectroscopy, and mass spectrometry (MS). X-ray crystallography is critical for resolving stereochemistry and bond configurations. Ensure purity via high-performance liquid chromatography (HPLC) and report melting points or optical rotation where applicable. For novel derivatives, provide full spectral data and compare with computational predictions (e.g., DFT calculations) .

Q. How should researchers design a reproducible synthesis protocol for this compound?

Optimize reaction conditions (temperature, solvent, catalyst) using design of experiments (DOE) methodologies. Document purification steps (e.g., column chromatography, recrystallization) and characterize intermediates rigorously. Include yields, reaction times, and failure cases in supporting information. Validate reproducibility by repeating syntheses across multiple batches and labs, adhering to IUPAC nomenclature and reporting guidelines .

Q. What analytical techniques are essential for assessing this compound’s purity and stability?

Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability. Use accelerated stability studies (e.g., under varying pH, humidity, and light) with HPLC or UV-Vis spectroscopy to monitor degradation. Report limits of detection (LOD) and quantification (LOQ) for impurities .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be systematically addressed?

Conduct a meta-analysis of existing studies to identify variables such as assay conditions (e.g., cell lines, concentrations), solvent effects, or measurement techniques (e.g., IC₅₀ vs. EC₅₀). Replicate key experiments with standardized protocols and include positive/negative controls. Use statistical tools (e.g., ANOVA, t-tests) to quantify variability and publish raw datasets in supplementary materials .

Q. What computational strategies improve predictions of this compound’s reactivity and binding mechanisms?

Apply density functional theory (DFT) to model electronic properties and reaction pathways. Molecular docking or molecular dynamics simulations can predict interactions with biological targets (e.g., enzymes). Validate computational results with experimental kinetics data (e.g., SPR, ITC) and cross-reference with crystallographic evidence .

Q. How can researchers resolve discrepancies in this compound’s pharmacokinetic profiles across in vitro and in vivo studies?

Perform interspecies comparative studies to assess metabolic differences (e.g., cytochrome P450 interactions). Use physiologically based pharmacokinetic (PBPK) modeling to scale in vitro data to in vivo outcomes. Include bioavailability studies with radiolabeled compounds and monitor metabolites via LC-MS/MS .

Q. What methodologies are effective for evaluating the thermodynamic stability of this compound derivatives?

Calculate Gibbs free energy changes (ΔG) using isothermal titration calorimetry (ITC) or DSC. Compare experimental results with computational predictions (e.g., molecular mechanics Poisson-Boltzmann surface area, MM-PBSA). Analyze crystal packing and intermolecular forces via Hirshfeld surface analysis .

Methodological Guidelines for Data Presentation

- Tables/Figures : Include processed data critical to the research question in the main text (e.g., kinetic curves, dose-response relationships). Raw datasets (e.g., NMR spectra, chromatograms) should be archived in supplementary materials .

- Statistical Analysis : Justify the choice of statistical tests (e.g., non-parametric tests for non-normal distributions) and report effect sizes with confidence intervals .

- Ethical Reproducibility : Publish detailed experimental protocols, including instrument calibration data and reagent lot numbers. Use platforms like Zenodo to share datasets and code .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.